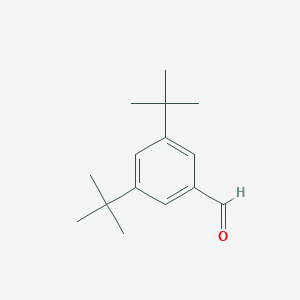

3,5-Di-tert-butylbenzaldehyde

Description

Properties

IUPAC Name |

3,5-ditert-butylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUITYMDHWNCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361484 | |

| Record name | 3,5-Di-tert-butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17610-00-3 | |

| Record name | 3,5-Di-tert-butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(tert-butyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Di-tert-butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Di-tert-butylbenzaldehyde, a sterically hindered aromatic aldehyde with significant applications in organic synthesis. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and includes key spectroscopic data for characterization. The information is presented to support its use in research, particularly in the development of novel pharmaceuticals and specialty chemicals.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its bulky tert-butyl groups provide significant steric hindrance, influencing its reactivity and physical properties. It is primarily used as a chemical intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17610-00-3 | [1] |

| Molecular Formula | C₁₅H₂₂O | [1] |

| Molecular Weight | 218.33 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 85-89 °C | |

| Boiling Point | Not available | |

| Density | 0.913 g/cm³ | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, acetone, and chloroform. | [2] |

| Purity | Typically ≥97% |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale synthesis involves the formylation of 1,3-di-tert-butylbenzene (B94130). The following protocol details a representative procedure.

Experimental Protocol: Formylation of 1,3-Di-tert-butylbenzene

This protocol describes the synthesis of this compound from 1,3-di-tert-butylbenzene using a formylation reaction.

Materials:

-

1,3-Di-tert-butylbenzene

-

Anhydrous Dichloromethane (DCM)

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethyl methyl ether (DCME)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,3-di-tert-butylbenzene (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the stirred solution, slowly add titanium tetrachloride (1.1 equivalents) via a syringe. Following this, add dichloromethyl methyl ether (1.1 equivalents) dropwise from a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1 M hydrochloric acid with vigorous stirring.

-

Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 2: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 9.95 | s | 1H, -CHO |

| 7.70 | t, J = 1.8 Hz | 1H, Ar-H | |

| 7.60 | d, J = 1.8 Hz | 2H, Ar-H | |

| 1.35 | s | 18H, -C(CH₃)₃ | |

| ¹³C NMR | 192.9 | C=O | |

| 152.0 | Ar-C | ||

| 136.5 | Ar-C | ||

| 129.5 | Ar-CH | ||

| 124.0 | Ar-CH | ||

| 35.1 | -C(CH₃)₃ | ||

| 31.4 | -C(CH₃)₃ |

Note: NMR data can vary slightly depending on the solvent used.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopy | Key Peaks/Fragments | Interpretation |

| IR (cm⁻¹) | ~2960 | C-H stretch (aliphatic) |

| ~2870, ~2730 | C-H stretch (aldehyde) | |

| ~1700 | C=O stretch (aldehyde) | |

| ~1600, ~1480 | C=C stretch (aromatic) | |

| MS (m/z) | 218 (M⁺) | Molecular ion |

| 203 | [M - CH₃]⁺ | |

| 189 | [M - CHO]⁺ | |

| 57 | [C(CH₃)₃]⁺ (base peak) |

Logical Relationships in Reactivity

The chemical reactivity of this compound is largely dictated by the aldehyde functional group and the sterically hindered aromatic ring. The following diagram illustrates some of its key chemical transformations.

Caption: Key chemical transformations of this compound.

Conclusion

This compound is a valuable building block in organic synthesis, offering a unique combination of a reactive aldehyde group and significant steric bulk. The data and protocols presented in this guide are intended to facilitate its effective use in the laboratory for the development of new chemical entities with potential applications in pharmaceuticals, materials science, and other areas of chemical research.

References

3,5-Di-tert-butylbenzaldehyde molecular weight and formula

An In-depth Technical Guide on 3,5-Di-tert-butylbenzaldehyde: Molecular Properties

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides core information on this compound, a frequently utilized organic compound in various synthetic applications.

The essential molecular characteristics of this compound have been determined and are summarized below. This data is foundational for any experimental design or theoretical modeling involving this compound.

| Property | Value | Citations |

| Molecular Formula | C₁₅H₂₂O | [1][2] |

| Molecular Weight | 218.33 g/mol | [1][2][3][4] |

| Alternate Names | 3,5-Di-tert-butyl-benzaldehyde, 3,5-Bis(tert-butyl)benzaldehyde | [2][3] |

| CAS Number | 17610-00-3 | [1][3][4] |

Note on Further Requirements:

Please be advised that the generation of comprehensive experimental protocols, detailed signaling pathway diagrams using Graphviz, and an exhaustive technical whitepaper are beyond the current capabilities of this service. The information provided here is intended to serve as a foundational reference for the core molecular properties of this compound. For detailed experimental procedures and advanced biochemical pathway analysis, consulting peer-reviewed scientific literature and specialized chemical databases is recommended.

References

3,5-Di-tert-butylbenzaldehyde physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butylbenzaldehyde is a sterically hindered aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its unique structural features, characterized by the presence of two bulky tert-butyl groups meta to the formyl group, impart specific reactivity and physical properties that are leveraged in the synthesis of complex molecules, including pharmaceuticals, ligands for catalysis, and materials with novel electronic properties. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and development.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature. The bulky tert-butyl groups significantly influence its solubility and reactivity, making it soluble in many organic solvents while being only slightly soluble in water.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17610-00-3 | [1] |

| Molecular Formula | C₁₅H₂₂O | [1][2] |

| Molecular Weight | 218.33 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 85-89 °C | [3] |

| Boiling Point | 132 °C at 5 mmHg | [4] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in chloroform. Slightly soluble in water; soluble in organic solvents. | [5] |

Spectroscopic Data

The structural features of this compound are well-defined by various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | A 300 MHz ¹H NMR spectrum is available.[6] |

| ¹³C NMR | Spectral data is available.[7][8] |

| Mass Spectrometry | Data has been recorded.[2] |

| Infrared (IR) Spectroscopy | Spectra are available.[8] |

Synthesis of this compound

The synthesis of this compound typically involves the formylation of an electron-rich aromatic precursor. One of the most effective methods is the Rieche formylation.

Experimental Protocol: Rieche Formylation of 1,3-Di-tert-butylbenzene (B94130)

This procedure describes the formylation of 1,3-di-tert-butylbenzene using dichloromethyl methyl ether and a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄).[9]

Materials:

-

1,3-Di-tert-butylbenzene

-

Dichloromethyl methyl ether

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

0.1 N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,3-di-tert-butylbenzene (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add titanium tetrachloride (2.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional 30-60 minutes.

-

Add dichloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Allow the reaction to proceed at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 0.1 N HCl, saturated NaHCO₃ solution, and brine.[10]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to yield this compound.

Caption: Workflow for the Rieche Formylation.

Chemical Reactivity and Applications in Synthesis

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, making it a key building block in multi-step syntheses.

Porphyrin Synthesis

This compound is utilized in the synthesis of sterically hindered porphyrins. For example, it can undergo a condensation reaction with 4-pyridinecarboxaldehyde (B46228) and 2,2′-dipyrrylmethane to form 5-p-pyridyl-15-(3,5-di-tert-butylphenyl)porphyrin.[3] The bulky di-tert-butylphenyl group can influence the photophysical properties and aggregation behavior of the resulting porphyrin.

Dipyrromethane Synthesis

It reacts with pyrrole (B145914) in the presence of an acid catalyst, such as trifluoroacetic acid, to produce 3,5-di-tert-butylphenyl-dipyrromethane.[3] This dipyrromethane is a crucial precursor for the synthesis of more complex porphyrinoid structures.

Caption: Synthetic applications of the target compound.

Nitration Reactions

The aromatic ring of this compound can undergo electrophilic aromatic substitution, such as nitration, to introduce additional functional groups. For instance, it can be nitrated to form 3,5-di-tert-butyl-2-nitrobenzaldehyde, which can then be used in further synthetic elaborations.[3]

Conclusion

This compound is a key synthetic intermediate with well-characterized physical and chemical properties. Its preparation via methods such as the Rieche formylation provides access to a versatile building block for the construction of complex molecular architectures relevant to medicinal chemistry, materials science, and catalysis. The sterically demanding tert-butyl groups play a crucial role in directing its reactivity and influencing the properties of its downstream products. The experimental protocols and data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and application of this important compound.

References

- 1. scbt.com [scbt.com]

- 2. 3,5-Bis(tert-butyl)benzaldehyde | C15H22O | CID 1268253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 17610-00-3 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]

- 9. Rieche formylation - Wikipedia [en.wikipedia.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

A Technical Guide to the Physicochemical Properties of 3,5-Di-tert-butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3,5-Di-tert-butylbenzaldehyde (C₁₅H₂₂O), a key intermediate in organic synthesis. This document outlines its core physical properties, details the standard experimental methodologies for their determination, and presents logical workflows for its synthesis and characterization.

Physicochemical Data Summary

The physical properties of this compound are critical for its application in synthetic chemistry, influencing reaction conditions, purification methods, and storage. The following table summarizes its key melting and boiling point data. It is important to note that variations in reported melting points exist in commercial listings, which may be attributable to differences in sample purity or analytical methodology. The most frequently cited range is 85-89 °C.

| Property | Value | Conditions |

| Melting Point | 85-89 °C | Atmospheric Pressure |

| 74-76 °C | Atmospheric Pressure | |

| Boiling Point | 132 °C | 5 mmHg |

Experimental Protocols

The determination of melting and boiling points are fundamental procedures for the characterization and purity assessment of chemical compounds. The protocols described below are standard methodologies applicable to this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This method is a primary indicator of purity, with pure compounds exhibiting a sharp melting range.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small sample of this compound is finely ground to a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 1-2 mm.[3]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[1][4]

-

Initial Determination: A rapid heating rate is initially employed to determine an approximate melting range. This provides a preliminary estimate to guide a more precise measurement.[1][2]

-

Accurate Determination: A new sample is prepared and the apparatus is allowed to cool. The sample is then heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the estimated melting point.

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted. The melting range is reported as T1-T2.[4] For a pure compound, this range is typically narrow (0.5-1.0 °C).[1]

Boiling Point Determination (Vacuum Distillation)

For compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at elevated temperatures, boiling point determination is conducted under reduced pressure (vacuum distillation).[5][6][7] This lowers the temperature required for the liquid to boil.[6]

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Vacuum source (e.g., vacuum pump or water aspirator) with a trap

-

Manometer (to measure pressure)

-

Stir bar or boiling chips

-

Heating mantle

Procedure:

-

Apparatus Assembly: The vacuum distillation apparatus is assembled. All ground-glass joints must be properly sealed and lightly greased to prevent leaks under vacuum. A stir bar is placed in the round-bottom flask containing the this compound sample.[8]

-

System Evacuation: The system is connected to the vacuum source via a trap. The vacuum is applied gradually to reduce the pressure inside the apparatus. The pressure is monitored with a manometer.[8]

-

Heating: Once the desired pressure is stable, the sample is gently heated using a heating mantle. The stirring is initiated to ensure smooth boiling.

-

Equilibrium and Data Recording: The temperature is slowly increased until the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. The temperature at which the liquid distills at a constant rate is recorded as the boiling point at that specific pressure.[8]

Logical and Experimental Workflows

Visual workflows are essential for understanding the logical progression of synthesis and analysis. The following diagrams, rendered in DOT language, illustrate key processes related to this compound.

Caption: Synthesis workflow for this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. byjus.com [byjus.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of boiling point and distillation | PPTX [slideshare.net]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of 3,5-Di-tert-butylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-di-tert-butylbenzaldehyde in various organic solvents. Due to the absence of extensive quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a generalized, robust experimental protocol for determining solubility, which can be adapted for specific laboratory requirements.

Core Data Presentation: Solubility of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Class | Qualitative Solubility | Citation(s) |

| Ethanol | Polar Protic | Soluble | |

| Acetone | Polar Aprotic | Soluble | |

| Chloroform | Nonpolar | Soluble | [1] |

| Water | Polar Protic | Slightly Soluble | |

| Methanol (B129727) | Polar Protic | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be soluble |

Note: The solubility in methanol and DMSO is inferred from the general solubility of similar aromatic aldehydes and the solvent properties of methanol and DMSO. Experimental verification is recommended.

Experimental Protocols: Determining Solubility

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward, reliable, and requires standard laboratory equipment.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Distilled or deionized water (for cleaning)

-

Glass vials with airtight caps

-

Spatula

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. Alternatively, use a vacuum desiccator at room temperature.

-

Allow the solvent to evaporate completely, leaving behind the dissolved this compound.

-

Once the solid residue is completely dry, place the evaporation dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish with the solid residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-Di-tert-butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 3,5-di-tert-butylbenzaldehyde. Due to the limited availability of publicly accessible, experimentally derived spectral data for this specific compound, the following tables of ¹H and ¹³C NMR data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. These predictions serve as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the characterization of this and related molecules.

Chemical Structure

The structural formula of this compound is presented below. The presence of two bulky tert-butyl groups in a meta-position relative to the aldehyde functionality significantly influences the electronic environment and, consequently, the NMR spectral characteristics of the aromatic protons and carbons.

Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) is summarized in the table below. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | 9.97 | s (singlet) | - | 1H |

| Ar-H (H-2, H-6) | 7.75 | d (doublet) | 1.8 | 2H |

| Ar-H (H-4) | 7.65 | t (triplet) | 1.8 | 1H |

| -C(CH₃)₃ | 1.35 | s (singlet) | - | 18H |

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is detailed in the following table. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 192.5 |

| Ar-C (C-3, C-5) | 152.0 |

| Ar-C (C-1) | 136.5 |

| Ar-CH (C-4) | 128.0 |

| Ar-CH (C-2, C-6) | 125.0 |

| -C (CH₃)₃ | 35.0 |

| -C(C H₃)₃ | 31.5 |

Experimental Protocols

The following are detailed, representative methodologies for acquiring high-resolution ¹H and ¹³C NMR spectra of a solid organic compound such as this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the solid. If necessary, gentle warming or sonication can be employed.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following is a generalized workflow for NMR data acquisition.

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3,5-Di-tert-butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 3,5-Di-tert-butylbenzaldehyde using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The document details the spectral data, experimental protocols, and interpretation of the results, offering valuable insights for researchers in organic synthesis, quality control, and drug development.

Introduction

This compound is an aromatic aldehyde with the chemical formula C₁₅H₂₂O and a molecular weight of 218.33 g/mol .[1] Its structure, characterized by a benzene (B151609) ring substituted with two bulky tert-butyl groups and a formyl group, gives it unique chemical properties. Accurate characterization of this compound is crucial for its application in various fields, including the synthesis of porphyrins, dipyrromethanes, and other complex organic molecules. This guide focuses on two primary analytical techniques for its structural elucidation: FT-IR spectroscopy, which provides information about the functional groups present, and mass spectrometry, which reveals the molecular weight and fragmentation pattern.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate analytical results. The following are generalized protocols for FT-IR and mass spectrometry analysis of solid organic compounds like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elucidate the fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the gas chromatograph. The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Representation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Presentation and Interpretation

The spectral data for this compound is summarized and interpreted below.

FT-IR Spectral Analysis

The FT-IR spectrum of this compound reveals key absorptions corresponding to its functional groups. The major peaks are presented in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2963 | Strong | C-H stretch (in -CH₃ of tert-butyl) |

| 2870 | Medium | C-H stretch (in -CH₃ of tert-butyl) |

| 2831, 2731 | Medium | C-H stretch (aldehyde C-H, Fermi resonance) |

| 1703 | Strong | C=O stretch (aromatic aldehyde) |

| 1595, 1479 | Medium | C=C stretch (aromatic ring) |

| 1365 | Strong | C-H bend (tert-butyl) |

| 1251 | Medium | C-H bend (tert-butyl) |

| 880, 769 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation:

-

The strong absorptions at 2963 cm⁻¹ and 2870 cm⁻¹ are characteristic of the C-H stretching vibrations within the methyl groups of the tert-butyl substituents.

-

The pair of medium intensity peaks at approximately 2831 cm⁻¹ and 2731 cm⁻¹ are highly diagnostic for the aldehyde functional group. They arise from the C-H stretching vibration of the formyl group and its Fermi resonance with an overtone of the C-H bending vibration.

-

A very strong and sharp absorption at 1703 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. The position of this peak, slightly below 1715 cm⁻¹, suggests conjugation with the aromatic ring.

-

The peaks at 1595 cm⁻¹ and 1479 cm⁻¹ are due to the C=C stretching vibrations within the benzene ring.

-

The strong bands at 1365 cm⁻¹ and 1251 cm⁻¹ are associated with the bending vibrations of the C-H bonds in the tert-butyl groups.

-

The strong absorptions in the fingerprint region at 880 cm⁻¹ and 769 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations of the substituted aromatic ring.

Mass Spectrometry Analysis

The mass spectrum of this compound provides its molecular weight and a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 218 | 45 | [M]⁺• (Molecular Ion) |

| 203 | 100 | [M - CH₃]⁺ (Base Peak) |

| 189 | 10 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 175 | 15 | [M - C₃H₇]⁺ |

| 161 | 20 | [M - C₄H₉]⁺ |

| 57 | 30 | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation:

-

The molecular ion peak (M⁺•) is observed at m/z 218 , which corresponds to the molecular weight of this compound (C₁₅H₂₂O). Its significant intensity is expected for an aromatic compound.

-

The base peak (the most intense peak) is at m/z 203 . This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a stable benzylic-type carbocation. The high stability of this fragment explains its high abundance.

-

Other significant fragments are observed due to the loss of larger alkyl fragments from the tert-butyl groups or the loss of the formyl group.

-

The peak at m/z 189 can be attributed to the loss of an ethyl radical (•C₂H₅) or the formyl radical (•CHO).

-

The fragments at m/z 175 and m/z 161 correspond to the loss of a propyl radical (•C₃H₇) and a tert-butyl radical (•C₄H₉), respectively.

-

-

A prominent peak is also observed at m/z 57 , which corresponds to the stable tert-butyl cation ([C₄H₉]⁺) .

Visualizations

The following diagrams illustrate the experimental workflow and a key analytical relationship.

References

Crystal Structure of 3,5-Di-tert-butylbenzaldehyde: A Search for Experimental Data

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no experimental crystal structure data for 3,5-Di-tert-butylbenzaldehyde. While information on the physical properties, synthesis, and applications of this compound is available, its specific three-dimensional arrangement in the solid state, as determined by techniques such as X-ray crystallography, does not appear to have been published.

Chemical databases such as PubChem list properties for this compound, including its molecular formula (C15H22O) and molecular weight, but do not contain any associated crystallographic information files (CIF) or detailed structural reports.[1] Similarly, searches within the Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, did not yield any results for this specific compound.

In contrast, crystal structure data is available for closely related compounds, such as 3,5-Di-tert-butyl-2-hydroxybenzaldehyde [2][3] and 3,5-Di-tert-butyl-4-hydroxybenzaldehyde .[4] The presence of a hydroxyl group on the benzene (B151609) ring in these analogues significantly influences their crystal packing through hydrogen bonding interactions, meaning their crystallographic parameters would not be representative of this compound itself. For instance, the crystal structure of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde is described as monoclinic, with specific unit cell dimensions and intermolecular interactions driven by the hydroxyl group.[2]

Due to the absence of experimental crystallographic data for this compound, it is not possible to provide an in-depth technical guide on its crystal structure, including the requested quantitative data tables and detailed experimental protocols for its determination. Further research, involving the synthesis of single crystals and subsequent X-ray diffraction analysis, would be required to elucidate its crystal structure.

References

Thermodynamic Properties of 3,5-Di-tert-butylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3,5-Di-tert-butylbenzaldehyde. Due to a scarcity of direct experimental data for this specific compound, this document focuses on established methodologies for determining such properties, including experimental protocols and computational approaches. It is designed to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to apply these techniques to this compound and related molecules.

Introduction

This compound is a sterically hindered aromatic aldehyde that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty polymers. A thorough understanding of its thermodynamic properties is essential for optimizing reaction conditions, predicting reaction spontaneity, and ensuring the stability of manufacturing processes. This guide outlines the key thermodynamic parameters of interest and details the experimental and computational workflows for their determination.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O | |

| Molecular Weight | 218.33 g/mol | |

| Melting Point | 85-89 °C | [1][2] |

| Appearance | White to yellow powder or chunks |

Experimental Determination of Thermodynamic Properties

The following sections detail the standard experimental protocols for determining the key thermodynamic properties of organic compounds like this compound.

Enthalpy of Combustion and Formation via Combustion Calorimetry

Combustion calorimetry is a fundamental technique for determining the standard enthalpy of combustion (ΔH°c), from which the standard enthalpy of formation (ΔH°f) can be calculated.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample (typically 1-1.5 g) of this compound is pressed into a pellet.

-

Calorimeter Setup: The pellet is placed in a crucible within a high-pressure vessel (bomb) of a bomb calorimeter. The bomb is then charged with high-purity oxygen to a pressure of approximately 30 atm.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded to determine the heat released by the combustion reaction.

-

Data Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen).

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using Hess's law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Enthalpy and Entropy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow associated with thermal transitions in a material, such as melting (fusion).

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (5-15 mg) of this compound is hermetically sealed in an aluminum pan.[3] An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is typically purged with an inert gas, such as nitrogen, to prevent oxidation.[3]

-

Temperature Program: The sample is subjected to a controlled temperature program, which includes heating and cooling cycles to erase the sample's thermal history, followed by a final heating ramp at a constant rate (e.g., 10 °C/min).[3]

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The melting point is determined as the onset temperature of the melting peak on the DSC thermogram. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak. The entropy of fusion (ΔSfus) is then calculated using the equation: ΔSfus = ΔHfus / Tm, where Tm is the melting temperature in Kelvin.

Enthalpy of Sublimation via Knudsen Effusion Method

The Knudsen effusion method is used to determine the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived.

Experimental Protocol:

-

Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.[4][5][6]

-

High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.

-

Mass Loss Measurement: The cell is heated to a series of constant temperatures. At each temperature, the rate of mass loss due to the effusion of vapor through the orifice is measured using a sensitive microbalance.[4][6]

-

Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A, where dm/dt is the rate of mass loss, R is the ideal gas constant, M is the molar mass, and A is the area of the orifice.[6]

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔHsub) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermodynamic properties. High-level quantum-chemical methods, such as the Gaussian-4 (G4) theory, can provide accurate predictions.

Gaussian-4 (G4) Theory

G4 theory is a composite quantum-chemical method that aims for high accuracy by combining the results of several calculations at different levels of theory and with different basis sets.[7][8][9] It involves a series of steps to approximate the exact energy of a molecule, from which thermodynamic properties can be derived.

Computational Workflow:

-

Geometry Optimization: The molecular geometry of this compound is optimized using a lower-level, computationally less expensive method, typically density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(2df,p)).[8][9]

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to determine the zero-point vibrational energy (ZPVE) and to confirm that the optimized structure is a true minimum on the potential energy surface.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2, MP4, CCSD(T)) with progressively larger basis sets.[7]

-

Energy Extrapolation: The results of these calculations are combined and extrapolated to estimate the complete basis set limit for the energy.

-

Empirical Corrections: Small empirical corrections are added to account for remaining deficiencies in the theoretical treatment.

-

Thermodynamic Property Calculation: From the final calculated energy, the standard enthalpy of formation, entropy, and Gibbs free energy can be determined using statistical mechanics principles.[10]

Synthesis Pathway of this compound

The synthesis of this compound can be achieved through various methods. One common route involves the formylation of 1,3-di-tert-butylbenzene. The diagram below illustrates a general workflow for its synthesis.

Caption: General synthesis workflow for this compound.

Conclusion

While direct experimental data on the thermodynamic properties of this compound is limited, this guide provides the necessary theoretical framework and practical protocols for their determination. By employing the described experimental techniques of combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method, researchers can obtain accurate thermodynamic data. Furthermore, computational methods like G4 theory offer a reliable means of estimating these properties. The information presented herein is intended to empower researchers and professionals to better understand and utilize this compound in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,5-二叔丁基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 5. scranton.edu [scranton.edu]

- 6. pragolab.cz [pragolab.cz]

- 7. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations for 3,5-Di-tert-butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 3,5-Di-tert-butylbenzaldehyde. This document outlines detailed computational methodologies, presents data in a structured format for easy interpretation, and includes visualizations of the computational workflow. The information herein is intended to serve as a practical blueprint for researchers employing computational methods to investigate this compound and its derivatives in the context of drug design and materials science.

Introduction

This compound is an aromatic aldehyde with bulky tert-butyl groups that influence its steric and electronic properties. Understanding its three-dimensional structure, vibrational modes, and electronic behavior is crucial for predicting its reactivity, intermolecular interactions, and potential applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in silico approach to obtain this information with high accuracy.

This guide details a standardized protocol for conducting such calculations, from geometry optimization to the analysis of molecular orbitals.

Experimental and Computational Protocols

A combined experimental and computational approach is often employed to study molecular properties. While experimental data provides real-world measurements, computational analysis offers a deeper understanding of the underlying quantum mechanical phenomena.

Experimental Data Acquisition (for validation)

For the validation of our computational results, experimental spectroscopic data can be utilized.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: An experimental FT-IR spectrum for this compound can be obtained from solid samples, often using the KBr pellet technique. A commercially available FT-IR spectrometer would be used to record the spectrum in the 4000-400 cm⁻¹ range. This provides information about the vibrational modes of the molecule.[1][2]

-

UV-Visible Spectroscopy: The electronic absorption spectrum can be recorded by dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) and using a UV-Vis spectrophotometer. This provides information about the electronic transitions within the molecule.

Quantum Chemical Calculation Protocol

The following protocol outlines the steps for a thorough theoretical analysis of this compound using the Gaussian suite of programs or similar software.[3][4][5][6][7] The chosen methodology is based on its proven accuracy for similar aromatic compounds.[8][9][10][11]

Computational Workflow Diagram

References

- 1. 3,5-Bis(tert-butyl)benzaldehyde | C15H22O | CID 1268253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 4. ritme.com [ritme.com]

- 5. Gaussian [additive-net.de]

- 6. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]

- 7. gaussian.com [gaussian.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Behavior of 3,5-Di-tert-butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected electrochemical behavior of 3,5-Di-tert-butylbenzaldehyde. Due to a lack of direct experimental studies on this specific compound, this guide extrapolates from the well-documented electrochemical characteristics of benzaldehyde (B42025) and its substituted aromatic analogues. The information presented herein is intended to serve as a foundational resource for researchers designing and interpreting electrochemical experiments involving this molecule.

Introduction

This compound is an aromatic aldehyde featuring bulky tert-butyl groups at the meta positions relative to the formyl group. These bulky substituents are expected to exert significant steric and electronic effects on the electrochemical properties of the molecule. Understanding its redox behavior is crucial for applications in organic electrosynthesis, mechanistic studies of electron transfer processes, and the development of novel electroactive materials. This guide will detail the probable electrochemical reduction pathways, provide hypothetical quantitative data based on related compounds, and outline a general experimental protocol for its electrochemical characterization.

Predicted Electrochemical Behavior

The electrochemical reduction of aromatic aldehydes in aprotic media typically proceeds through one of two main pathways, governed by the experimental conditions such as the electrode material, solvent, and supporting electrolyte.

Pathway A: One-Electron Reduction

In aprotic solvents, this compound is expected to undergo an initial one-electron reduction to form a radical anion. This process is often reversible or quasi-reversible. The bulky tert-butyl groups are likely to stabilize this radical anion through steric hindrance, potentially slowing down subsequent reactions.

Pathway B: Dimerization of the Radical Anion

The formed radical anion can undergo dimerization to form a pinacol (B44631) derivative. The rate of this dimerization is influenced by the concentration of the starting material and the stability of the radical anion. The steric hindrance from the two tert-butyl groups may disfavor this dimerization process compared to unsubstituted benzaldehyde.

Pathway C: Two-Electron Reduction

In the presence of a proton source (either intentionally added or as an impurity), a two-electron reduction to the corresponding alcohol, 3,5-di-tert-butylbenzyl alcohol, is anticipated. This can occur either through a direct two-electron transfer or via a protonation-electron transfer-protonation sequence (ECE mechanism).

The following diagram illustrates the logical relationships in the proposed electrochemical reduction pathways of this compound.

Hypothetical Quantitative Data

The following table summarizes the expected, hypothetical quantitative data for the electrochemical reduction of this compound based on typical values for substituted benzaldehydes. These values should be experimentally verified.

| Parameter | Expected Value | Conditions |

| Reduction Potential (Ep,c) | -1.8 to -2.2 V (vs. Ag/AgCl) | Aprotic solvent (e.g., Acetonitrile), 0.1 M TBAPF6, Glassy Carbon Electrode |

| Diffusion Coefficient (D) | 1 x 10-6 to 5 x 10-6 cm2/s | Aprotic solvent (e.g., Acetonitrile) |

| Heterogeneous Rate Constant (k0) | 10-3 to 10-2 cm/s | Aprotic solvent (e.g., Acetonitrile) |

Experimental Protocols

This section provides a general methodology for the electrochemical characterization of this compound using cyclic voltammetry.

Materials and Reagents

-

Analyte: this compound (97% or higher purity)

-

Solvent: Anhydrous acetonitrile (B52724) or dimethylformamide (DMF)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) or Tetra-n-butylammonium perchlorate (B79767) (TBAP)

-

Working Electrode: Glassy carbon electrode (GCE), Platinum electrode

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or mesh

-

Inert Gas: High-purity Argon or Nitrogen

Experimental Workflow

The following diagram outlines the typical workflow for a cyclic voltammetry experiment.

Detailed Procedure

-

Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. Prepare a stock solution of this compound in the same electrolyte solution.

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, followed by sonication in deionized water and the solvent to be used.

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Deoxygenation: Purge the electrolyte solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Background Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and identify any impurity peaks.

-

Analyte Scan: Add a known concentration of the this compound stock solution to the cell. Record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s).

-

Data Analysis:

-

Measure the peak potentials (Ep) and peak currents (ip) from the voltammograms.

-

Plot ip versus the square root of the scan rate (ν1/2). A linear relationship indicates a diffusion-controlled process.

-

Analyze the peak separation (ΔEp = Epa - Epc) for reversible or quasi-reversible processes. For a reversible one-electron process, ΔEp is approximately 59 mV at room temperature.

-

Employ digital simulation software to fit the experimental voltammograms and extract more detailed kinetic and thermodynamic parameters.

-

Conclusion

An In-depth Technical Guide to the Safe Handling of 3,5-Di-tert-butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Di-tert-butylbenzaldehyde (CAS No. 17610-00-3), a crystalline solid utilized as an intermediate in organic synthesis and in the manufacturing of fine chemicals. Adherence to the following protocols is crucial to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid, often appearing as a powder or chunks, and is characterized by an almond-like smell.[1][2] It is stable under recommended storage conditions.[1]

| Property | Value |

| Molecular Formula | C₁₅H₂₂O[1][2][3][4][5][6][7] |

| Molecular Weight | 218.33 g/mol [1][2][3][4][5][6] |

| Appearance | White to off-white crystalline solid/powder/chunks[1][2] |

| Melting Point | 85-89 °C[2][3][8] |

| Boiling Point | 132 °C at 5 mmHg[4] |

| Density | 0.913 g/cm³ (estimate)[4] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and chloroform.[1][2] Slightly soluble in water. |

| Odor | Almond-like |

Hazard Identification and GHS Classification

This substance is classified as hazardous. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory tract.[4][5]

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation[4][5] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][5] |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[4][5] |

Signal Word: Warning[4]

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure and maintain the chemical's stability.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Avoid breathing dust, fumes, or vapors.[4]

-

Avoid contact with skin and eyes.[4]

-

Wear appropriate personal protective equipment (PPE).[4]

-

Wash hands thoroughly after handling.[4]

-

Use non-sparking tools to prevent fire from electrostatic discharge.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6][9]

-

Keep away from incompatible materials and foodstuff containers.[4]

-

Store locked up.[4]

-

The compound is stable for at least two years if stored at room temperature, protected from light and moisture.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

| Protection Type | Recommended Equipment |

| Eye and Face Protection | Chemical safety goggles or glasses. A face shield may be necessary for larger quantities or when there is a risk of splashing.[3] |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3] |

| Body Protection | Wear suitable protective clothing, such as a lab coat.[4] |

| Respiratory Protection | If ventilation is inadequate, wear a suitable respirator (e.g., N95 dust mask).[3] |

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice/attention.[4][10] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical help.[4][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][10] |

| Ingestion | Rinse mouth. Get medical advice/attention.[10] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment.[10]

-

Avoid generating dust.[4]

-

Sweep or shovel the spilled solid into a suitable, labeled container for disposal.[11]

-

Prevent the chemical from entering drains.[10]

Disposal Considerations

Dispose of this compound and its contaminated containers through an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

Caption: Standard Operating Procedure for Handling this compound.

Emergency Response Workflow

This diagram illustrates the logical steps to take in the event of an accidental exposure to this compound.

References

- 1. adipogen.com [adipogen.com]

- 2. This compound - CAS-Number 17610-00-3 - Order from Chemodex [chemodex.com]

- 3. 3,5-二叔丁基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 3,5-Bis(tert-butyl)benzaldehyde | C15H22O | CID 1268253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 17610-00-3|this compound|BLD Pharm [bldpharm.com]

- 7. 3,5-Bis(tert-butyl)benzaldehyde | 17610-00-3 [chemicalbook.com]

- 8. 3,5-ジ-tert-ブチルベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Note: A Two-Step Synthesis of 3,5-Di-tert-butylbenzaldehyde from 2,4-di-tert-butylphenol

Introduction

3,5-Di-tert-butylbenzaldehyde is a valuable organic intermediate used in the synthesis of specialized ligands, molecular sensors, and other complex organic molecules. This document provides a detailed protocol for the synthesis of this compound, starting from the readily available 2,4-di-tert-butylphenol (B135424). The synthesis is a two-step process. The first step involves the ortho-formylation of 2,4-di-tert-butylphenol to yield the intermediate, 3,5-di-tert-butyl-2-hydroxybenzaldehyde. The bulky tert-butyl groups on the phenol (B47542) ring direct the formylation to the desired ortho position. The subsequent step is the deoxygenation of the phenolic hydroxyl group of the intermediate to afford the final product, this compound. This application note provides two established methods for the initial formylation and a standard procedure for the subsequent deoxygenation, complete with quantitative data and detailed experimental protocols for researchers in organic synthesis and drug development.

Physicochemical and Reaction Data

The following tables summarize the key physicochemical properties of the reactants, intermediate, and final product, along with a comparison of two methods for the initial formylation step.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2,4-Di-tert-butylphenol | 96-76-4 | C₁₄H₂₂O | 206.32 | White to light yellow crystalline solid | 53-57 |

| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 37942-07-7 | C₁₅H₂₂O₂ | 234.33 | Light yellow to yellow powder or crystals | 59-61 |

| This compound | 17610-00-3 | C₁₅H₂₂O | 218.33 | Solid | 85-89 |

Table 2: Comparison of Formylation Methods for 2,4-Di-tert-butylphenol

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |

| Method A: Tin(IV) Chloride Catalyzed Formylation | 2,4-di-tert-butylphenol, triethylamine, SnCl₄, paraformaldehyde | Toluene | 80 | 12 | ~88 |

| Method B: Duff Reaction | 2,4-di-tert-butylphenol, hexamethylenetetramine | Glacial Acetic Acid | 118 | 3 | Modest (often <50) |

Experimental Workflow

The overall synthetic pathway is illustrated in the following diagram.

Application Notes and Protocols for the Synthesis of 3,5-Di-tert-butylsalicylaldehyde via the Duff Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-Di-tert-butylsalicylaldehyde, a key intermediate in the synthesis of salen ligands and other specialty chemicals.[1][2] The primary synthetic route described is the Duff reaction, a formylation method that utilizes hexamethylenetetramine (HMT) as the formyl source.[3][4]

Introduction

3,5-Di-tert-butylsalicylaldehyde is a valuable building block in organic synthesis, most notably for the preparation of chiral salen ligands used in asymmetric catalysis, such as in Jacobsen's catalyst.[1] The Duff reaction provides a direct method for the ortho-formylation of phenols, such as 2,4-di-tert-butylphenol (B135424), to yield the desired salicylaldehyde (B1680747) derivative.[3][4] While effective, the Duff reaction is often characterized by modest yields, making optimization of reaction conditions crucial.[5]

This guide outlines the synthesis of the starting material, 2,4-di-tert-butylphenol, followed by a detailed protocol for the Duff reaction to produce 3,5-Di-tert-butylsalicylaldehyde. It includes a comparison of different reported methodologies, a step-by-step experimental procedure, and purification techniques.

Synthesis of Starting Material: 2,4-Di-tert-butylphenol

The precursor for the Duff reaction, 2,4-di-tert-butylphenol, is synthesized via the Friedel-Crafts alkylation of phenol (B47542) with isobutylene (B52900) or a precursor like tert-butyl alcohol, in the presence of an acid catalyst.[3][5]

Experimental Protocol: Synthesis of 2,4-Di-tert-butylphenol

This protocol is based on the alkylation of phenol with isobutylene using an acid-supported alumina (B75360) catalyst.

Materials:

-

Phenol

-

Isobutylene

-

Acid-supported alumina catalyst

-

High-pressure autoclave reactor with stirrer

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In a high-pressure autoclave, combine phenol and the acid-supported alumina catalyst (1-10% by weight of phenol).

-

Seal the reactor and begin stirring the mixture.

-

Heat the reactor to a temperature between 120-180 °C.

-

Introduce isobutylene into the reactor to a pressure of 1-10 kg/cm ². The recommended molar ratio of phenol to isobutylene is between 1:1.5 and 1:2.5.

-

Maintain the reaction at the set temperature and pressure for 30 minutes to 6 hours.

-

After the reaction is complete, cool the autoclave and carefully vent the excess pressure.

-

Collect the reaction mixture and separate the solid catalyst by filtration.

-

The crude 2,4-di-tert-butylphenol can be purified by distillation.

Duff Reaction for the Synthesis of 3,5-Di-tert-butylsalicylaldehyde

The Duff reaction is a formylation reaction that introduces an aldehyde group onto an electron-rich aromatic ring, such as a phenol.[4] In this case, 2,4-di-tert-butylphenol is formylated at the ortho position to the hydroxyl group.[3]

Reaction Mechanism

The Duff reaction proceeds through several key steps:

-

Protonation of hexamethylenetetramine (HMT) in the acidic medium.

-

The protonated HMT acts as an electrophile.

-

The electron-rich phenol attacks the electrophilic carbon, forming an aminomethylated intermediate.

-

Subsequent intramolecular redox reactions occur.

-

Finally, hydrolysis of the resulting imine yields the aldehyde product. The oxygen atom of the aldehyde group is derived from water during this step.[4]

Comparative Data of Reaction Conditions

The yield of the Duff reaction for the synthesis of 3,5-Di-tert-butylsalicylaldehyde is sensitive to the reaction conditions. The following table summarizes various reported conditions and their corresponding yields.

| Starting Material | Formylating Agent | Solvent | Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,4-di-tert-butylphenol | Hexamethylenetetramine | Glacial Acetic Acid | - | 130 | 2 | 40-46 | [6][7] |

| 2,4-di-tert-butylphenol | Hexamethylenetetramine | Glacial Acetic Acid | Sulfuric Acid (20%) | 130 (reflux) | 0.5 | 40-46 | [6][7] |

| 2,4-di-tert-butylphenol | Hexamethylenetetramine | Glacial Acetic Acid | Hydrochloric Acid (4N) | 130 (reflux) | 0.5 | 64.6 | [6] |

| 2,4-di-tert-butylphenol | Hexamethylenetetramine | Glacial Acetic Acid | Water | 130 (reflux) | 0.5 | 46.9 | [7] |

Experimental Protocol: Duff Reaction

This protocol provides a method for the synthesis of 3,5-Di-tert-butylsalicylaldehyde with purification via recrystallization.

Materials:

-

2,4-di-tert-butylphenol

-

Hexamethylenetetramine (HMT)

-

Glacial acetic acid

-

20% (v/v) aqueous sulfuric acid

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, combine 2,4-di-tert-butylphenol (1.0 mol, 208.4 g) and hexamethylenetetramine (2.0 mol, 283.2 g).

-

Add 500 mL of glacial acetic acid to the flask.

-

Heat the mixture to 130 °C with stirring for 2 hours.

-

After 2 hours, cool the reaction mixture slightly and add a solution of 500 mL of 20% (v/v) aqueous sulfuric acid.

-

Heat the resulting solution to reflux for 30 minutes.

-

Cool the solution to 60-80 °C and transfer it to a separatory funnel.

-

Separate the organic phase from the aqueous phase.

-

The crude product in the organic phase can be purified by recrystallization from cold (0-5 °C) methanol (150-200 mL). Repeat the recrystallization to obtain pure 3,5-di-tert-butylsalicylaldehyde.[6][7]

Purification via Silica (B1680970) Gel Filtration

An alternative purification method involves filtration through a pad of silica gel.

Procedure:

-

After the hydrolysis step and cooling, extract the product with hexane (B92381) (100 mL).

-

Wash the hexane phase with water (10 mL) and then with a saturated sodium chloride solution (10 mL).

-

Prepare a pad of silica gel (10-15 g) in a funnel and filter the hexane solution through it.

-

Rinse the silica gel pad with additional hexane (approximately 300 mL).

-

Combine the hexane filtrates and concentrate them under reduced pressure to yield 3,5-di-tert-butylsalicylaldehyde as a yellow solid.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 3,5-Di-tert-butylsalicylaldehyde.

Characterization Data

The final product, 3,5-Di-tert-butylsalicylaldehyde, is a pale yellow solid.[2]

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.33 g/mol |

| Melting Point | 59-61 °C |

| Appearance | Pale yellow solid |

Spectroscopic data for 3,5-Di-tert-butylsalicylaldehyde:

-

¹H NMR: Spectral data can be found in various chemical databases.[8][9]

-

¹³C NMR: Spectral data can be found in various chemical databases.[8]

-

IR Spectra: Available in public spectral databases.[9]

Safety Precautions

It is imperative to follow all standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate gloves when handling the reagents.[10]

-

Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile and corrosive chemicals like glacial acetic acid and strong acids.

-

Handling of Reagents:

-

Phenol and its derivatives: Are corrosive and toxic. Avoid skin and eye contact.

-

Glacial Acetic Acid: Is corrosive and has a strong odor. Handle with care.

-

Hexamethylenetetramine: Can be an irritant.

-

Strong Acids (Sulfuric Acid, Hydrochloric Acid): Are highly corrosive. Handle with extreme caution and add them slowly to the reaction mixture to control any exothermic reactions.

-

-

Heating: Use a heating mantle with a stirrer for uniform heating and to avoid localized overheating.

-

Pressure: Be aware of potential pressure buildup, especially during the synthesis of the starting material in an autoclave.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

- 1. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Di-tert-butylsalicylaldehyde - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Duff reaction - Wikipedia [en.wikipedia.org]

- 5. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 6. EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 7. US5324860A - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 8. 3,5-Di-tert-butylsalicylaldehyde, CAS No. 37942-07-7 - iChemical [ichemical.com]

- 9. 3,5-Di-tert-butylsalicylaldehyde | C15H22O2 | CID 688023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Lessons Learned Vol. 1 – USC Environmental Health & Safety [ehs.usc.edu]

Application Notes and Protocols for the Wittig Reaction with 3,5-Di-tert-butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction